Ethyl 3-(3,4-Dichlorophenyl)carbazate

Vue d'ensemble

Description

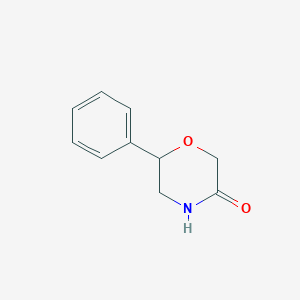

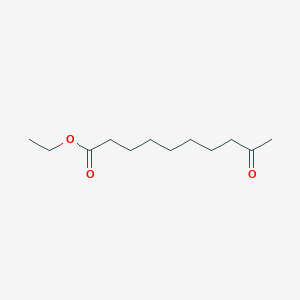

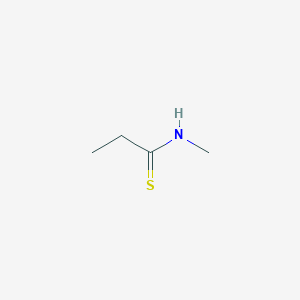

Ethyl 3-(3,4-Dichlorophenyl)carbazate is a chemical compound with the molecular formula C9H10Cl2N2O2 . It is a solid substance that appears as a white to light yellow to light orange powder or crystal .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H10Cl2N2O2 . Unfortunately, no further details about the molecular structure were found in the search results.Chemical Reactions Analysis

There is a mention of a new catalytic Mitsunobu reaction with this compound . In this reaction, ethyl 2-arylazocarboxylate, an oxidized azo form of this compound, plays a role as diethyl azodicarboxylate (DEAD) .Physical And Chemical Properties Analysis

This compound is a solid substance that appears as a white to light yellow to light orange powder or crystal . It has a melting point range of 110.0 to 114.0 °C . The compound is soluble in methanol .Applications De Recherche Scientifique

Synthesis of Schiff and Mannich Bases

Ethyl 3-(3,4-Dichlorophenyl)carbazate is utilized in the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. These compounds have confirmed chemical structures through IR, 1H, and 13C-NMR data, and elemental analysis, showcasing their potential in various chemical and pharmaceutical applications (Bekircan & Bektaş, 2008).

Palladium-Catalyzed Cyclization with Alkenylation Reaction

It serves as a reactant in the palladium(II)-catalyzed cyclization with alkenylation reaction to produce 2-substituted 3-ethenylindoles and carbazole derivatives. This indicates its role in advancing synthetic chemistry methods and producing complex heterocyclic compounds (Yasuhara et al., 2002).

Highly Regioselective Synthesis

The chemical is used in the highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, showing its utility in enhancing the efficiency and selectivity of chemical reactions (Machado et al., 2011).

Development of Fluorescent pH Sensors

It's involved in the development of fluorescent pH sensors constructed from heteroatom-containing luminogens with tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. This application demonstrates the potential of this compound derivatives in sensing technologies (Yang et al., 2013).

Dyeing of Polyester and Nylon Fabrics

The compound is used in the synthesis of disperse dyes for dyeing polyester and nylon 6.6 fabrics, showing its importance in the textile industry for producing vibrant and fast colors (Abolude et al., 2021).

Safety and Hazards

Mécanisme D'action

Mode of Action

It has been reported that this compound can participate in the mitsunobu reaction , which is a type of substitution reaction in organic chemistry. This suggests that Ethyl 3-(3,4-Dichlorophenyl)carbazate may interact with its targets through nucleophilic substitution, but further studies are required to confirm this hypothesis and elucidate the exact mode of action.

Biochemical Pathways

Given its potential role in the Mitsunobu reaction , it may influence pathways involving nucleophilic substitution reactions.

Propriétés

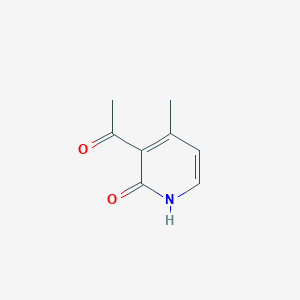

IUPAC Name |

ethyl N-(3,4-dichloroanilino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O2/c1-2-15-9(14)13-12-6-3-4-7(10)8(11)5-6/h3-5,12H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVAIPOSBJQZGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Benzyloxy)-5-[(1R)-2-[benzyl[(alphaR)-alpha-methyl-4-methoxyphenethyl]amino]-1-hydroxyethyl]phenyl]formamide](/img/structure/B1641726.png)

![4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-ol](/img/structure/B1641751.png)